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Compound of Interest

Compound Name:

Methyl 3-amino-5-(4-

chlorophenyl)thiophene-2-

carboxylate

Cat. No.: B1585751 Get Quote

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-(4-
chlorophenyl)thiophene-2-carboxylate

Introduction

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted

aminothiophene derivative, a class of heterocyclic compounds recognized for its versatile role

as a scaffold in medicinal chemistry and materials science. Thiophene-based molecules are

integral to the development of pharmaceuticals, including anti-cancer and anti-inflammatory

agents, owing to their ability to act as bioisosteres of phenyl rings and engage in specific

biological interactions.[1][2][3] This guide serves as a comprehensive technical resource for

researchers and drug development professionals, consolidating the available physical property

data for this specific compound. It further provides authoritative, standard methodologies for

the experimental determination of these properties, ensuring a foundation of scientific rigor for

its application in research and development.

Chemical Identity and Structure
The fundamental identity of a compound is established by its structural and molecular

characteristics. These identifiers are crucial for regulatory submissions, database entries, and

accurate scientific communication.
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The structure of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate incorporates a

central thiophene ring, which is functionalized with three key substituents: a methyl ester at the

C2 position, an amine group at the C3 position, and a 4-chlorophenyl group at the C5 position.

This specific arrangement of functional groups dictates its chemical reactivity, potential for

hydrogen bonding, and overall polarity, which in turn governs its physical properties.

Identifier Value Source

CAS Number 91076-93-6 [4][5][6]

Molecular Formula C₁₂H₁₀ClNO₂S [7]

Molecular Weight 267.73 g/mol [7]

Canonical SMILES
COC(=O)c1sc(cc1N)-

c2ccc(Cl)cc2
[7]

InChI Key
MELGGDOYSMRBGA-

UHFFFAOYSA-N
[7]

InChI

1S/C12H10ClNO2S/c1-16-

12(15)11-9(14)6-10(17-11)7-2-

4-8(13)5-3-7/h2-6H,14H2,1H3

[7]

Physical and Chemical Properties
A compound's physical properties are critical for its handling, formulation, and application.

While specific experimental data for this molecule is limited in public literature, we can

summarize its known state and provide context based on closely related analogs.
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Property Value / Observation Notes

Physical Form Solid [7]

Melting Point Data not available

Similar compounds like Methyl

3-amino-4-methylthiophene-2-

carboxylate melt at 85-88

°C[8], and Methyl 3-amino-2-

thiophenecarboxylate melts at

62-64 °C[9]. The melting point

is expected to be sharp for a

pure crystalline solid.

Boiling Point Not applicable

As a stable solid, the

compound would likely

decompose at the high

temperatures required for

boiling under atmospheric

pressure.

Solubility Data not available

Based on its structure, it is

predicted to be poorly soluble

in water but should exhibit

good solubility in polar aprotic

organic solvents such as

dimethyl sulfoxide (DMSO),

dimethylformamide (DMF), and

moderate solubility in alcohols

like ethanol and methanol. A

related nitro-analog is noted

for its favorable solubility.[2]

Spectroscopic and Crystallographic Analysis
Spectroscopic data is essential for structural confirmation and purity assessment. Although

specific spectra for Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are not

widely published, the following techniques are standard for its characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence

and connectivity of protons on the aromatic rings, the amine, and the methyl ester. ¹³C NMR

would identify all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR analysis would verify the presence of key functional groups,

such as N-H stretches for the amine (typically 3300-3500 cm⁻¹), a strong C=O stretch for the

ester (around 1680-1710 cm⁻¹), and C-Cl stretches in the fingerprint region.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass

measurement, confirming the molecular formula of C₁₂H₁₀ClNO₂S. The fragmentation

pattern would offer further structural evidence.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would determine

the precise three-dimensional atomic arrangement, bond lengths, and bond angles,

providing definitive structural proof and insights into intermolecular interactions in the solid

state.[3]

Standard Methodologies for Physical Property
Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The

following sections detail authoritative methods for determining key physical properties.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
DSC is a highly accurate and reproducible thermoanalytical technique that provides a more

detailed thermal profile than traditional capillary methods. It measures the difference in heat

flow required to increase the temperature of a sample and a reference as a function of

temperature.

Principle of Causality: The melting of a pure crystalline solid is a first-order phase transition that

results in a sharp, well-defined endothermic peak on the DSC thermogram. The onset

temperature of this peak is taken as the melting point. Impurities depress and broaden the

melting range, making DSC an excellent tool for purity assessment.
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Step-by-Step Protocol:

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure

temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive

aluminum DSC pan.

Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation.

Prepare an empty, sealed pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point

(e.g., 25 °C).

Heating Ramp: Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a

temperature well above the melting point.

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the

onset of the endothermic melting peak. The area under the peak corresponds to the heat of

fusion.

Sample Preparation DSC Analysis

Result

Start Weigh 2-5 mg
of sample

Hermetically seal
in Al pan

Load sample &
reference pans

Set thermal program
(e.g., 10°C/min ramp) Run DSC Analyze thermogram

Determine Onset
(Melting Point)

Assess Peak Shape
(Purity Indicator)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1585751?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynamic Solubility Assessment via Shake-Flask
Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium

solubility. It measures the concentration of a saturated solution of the compound in a specific

solvent at a controlled temperature.

Principle of Causality: This method ensures that a true equilibrium between the undissolved

solid and the dissolved solute is achieved, providing a solubility value that is independent of

kinetic factors. The use of a validated analytical method like HPLC for quantification ensures

accuracy and specificity.

Step-by-Step Protocol:

Preparation: Add an excess amount of the solid compound to a known volume of the desired

solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is critical

to ensure saturation.

Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25

°C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid

settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any

remaining solid particulates.

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration

within the linear range of the analytical method.

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV

method against a standard curve prepared with a known concentration of the compound.

Calculation: Calculate the original concentration in the saturated solution, which represents

the thermodynamic solubility.
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Caption: Workflow for Thermodynamic Solubility Assessment.

Handling, Storage, and Safety
Proper handling and storage are paramount for user safety and maintaining the integrity of the

compound.

Safety Information: Based on available data, the compound is classified with the GHS07

pictogram (exclamation mark) and the signal word "Warning". The primary hazard statement

is H302: Harmful if swallowed.[7]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a

lab coat, and chemical-resistant gloves, should be worn at all times when handling the

compound.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and

incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).[7]

Conclusion
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a valuable chemical building

block with significant potential in synthetic and medicinal chemistry. While it is commercially

available, its physical properties are not extensively documented in peer-reviewed literature.

This guide consolidates the known identifying and safety information and provides a framework

of authoritative, field-proven methodologies for the precise determination of its key physical

characteristics, such as melting point and solubility. The application of these robust protocols

will empower researchers to generate high-quality, reliable data, facilitating the compound's

effective use in drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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